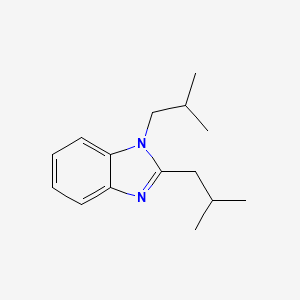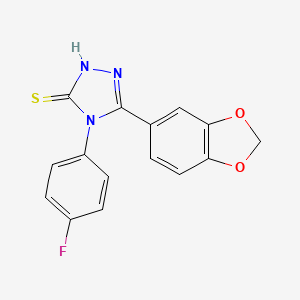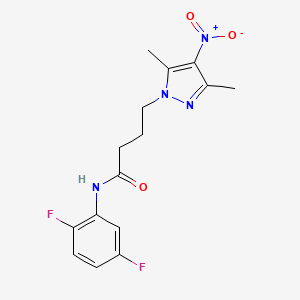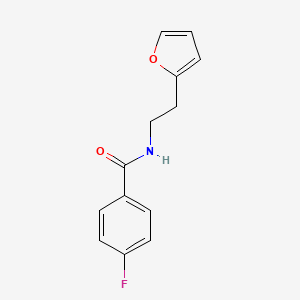![molecular formula C14H13N3OS B11487997 6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11487997.png)
6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a thiazole and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with a thiazole derivative, followed by the introduction of the furan moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyridine or thiazole derivatives.
Scientific Research Applications
6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine
- 6-methyl-6-(5-methylfuran-2-yl)heptan-2-one
- N-(pyridin-2-yl)amides
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H13N3OS |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H13N3OS/c1-9-4-3-5-13(15-9)17-14-16-11(8-19-14)12-7-6-10(2)18-12/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
IHIBTTCZHVATJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B11487915.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11487917.png)
![4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11487920.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11487923.png)
![2-chloro-N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11487925.png)

![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11487933.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11487957.png)



![(1E)-1-[(5-methoxy-1H-indol-3-yl)methylidene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11487989.png)
![[Hydroxy(pyridin-3-yl)methyl]phosphinate](/img/structure/B11488000.png)
